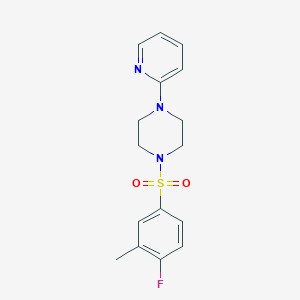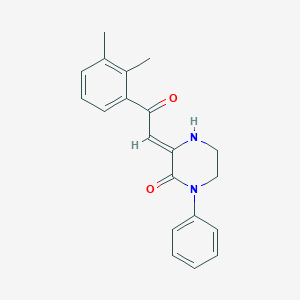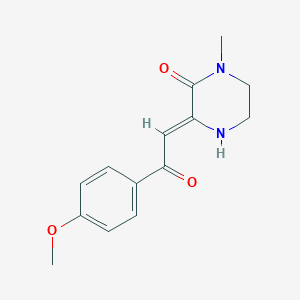
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance.
Biochemical and Physiological Effects
Studies have shown that 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide can have significant biochemical and physiological effects. For example, it has been shown to cause a decrease in the intracellular concentration of folate, a vitamin that is essential for DNA and RNA synthesis. Additionally, it has been shown to cause a decrease in the intracellular pH, which can have significant effects on cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause significant damage to human cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, there is potential for further research into its potential applications in medicinal chemistry, agriculture, and material science. Finally, there is a need for more research into the mechanism of action of this compound, which can help to elucidate its potential uses and limitations.
Conclusion
In conclusion, 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit significant antimicrobial and anticancer activity. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with 3-methoxypropylamine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of hydrochloric acid. The yield of the product is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Other potential applications of this compound include its use as a herbicide, insecticide, and flame retardant.
properties
Product Name |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C10H13Br2NO3S |
Molecular Weight |
387.09 g/mol |
IUPAC Name |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-16-6-2-5-13-17(14,15)10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
QYLDROCTAZWVGX-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)








